![molecular formula C24H22N4O3S3 B2956754 (Z)-N-((3-甲基萘并[2,1-d]噻唑-2(3H)-亚甲基)氨基甲酰基)-4-(吡咯烷-1-磺酰基)苯甲酰胺 CAS No. 477485-89-5](/img/structure/B2956754.png)
(Z)-N-((3-甲基萘并[2,1-d]噻唑-2(3H)-亚甲基)氨基甲酰基)-4-(吡咯烷-1-磺酰基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-((3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C24H22N4O3S3 and its molecular weight is 510.65. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-((3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-((3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗肿瘤和抗菌剂
- 一项研究涉及合成一系列新型化合物,包括苯磺酰胺-噻吩-羧酸酯和噻吩并[3,2-d]嘧啶-2-基-氨基-苯磺酰胺,并评估了它们对人肿瘤细胞系和细菌菌株的体外活性。该系列中的化合物对肝癌、结肠癌和肺癌细胞系表现出显着的抗肿瘤活性,以及抗菌活性,突出了它们作为开发新治疗剂的先导的潜力(Hafez、Alsalamah 和 El-Gazzar,2017)。
新型环状体系的细胞毒活性
- 另一项研究重点是合成 N-(吡啶-2-基氨基甲酰基)苯甲酰胺衍生物及其铜(II)配合物,并测试了它们对各种人癌细胞系的细胞毒性。这些衍生物及其配合物表现出显着的细胞毒活性,特别是对乳腺癌和前列腺腺癌细胞系,表明它们作为抗癌剂的潜力(Adhami、Safavi、Ehsani、Ardestani、Emmerling 和 Simyari,2014)。
癌症治疗的 VEGFR-2 抑制
- 取代的苯甲酰胺,例如涉及氨基噻唑类类似物的苯甲酰胺,已被确定为血管内皮生长因子受体-2 (VEGFR-2) 激酶的有效和选择性抑制剂。这种抑制作用对于开发针对癌症血管生成的疗法至关重要,证明了该化合物在探索新的癌症治疗方法中的作用(Borzilleri、Bhide、Barrish、D’arienzo、Derbin、Fargnoli、Hunt、Jeyaseelan、Kamath、Kukral、Marathe、Mortillo、Qian、Tokarski、Wautlet、Zheng 和 Lombardo,2006)。
属性
IUPAC Name |
N-[(Z)-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)carbamothioyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S3/c1-27-20-13-10-16-6-2-3-7-19(16)21(20)33-24(27)26-23(32)25-22(29)17-8-11-18(12-9-17)34(30,31)28-14-4-5-15-28/h2-3,6-13H,4-5,14-15H2,1H3,(H,25,29,32)/b26-24- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYOGLYJJZYDDG-LCUIJRPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=S)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=C(C3=CC=CC=C3C=C2)S/C1=N\C(=S)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。